1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole is a novel compound that has garnered attention for its potential biological activities. This benzotriazole derivative is characterized by its unique sulfonyl group, which may enhance its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the sulfonylation of benzotriazole derivatives. The structural formula is represented as follows:
This structure includes a benzotriazole core with a sulfonyl group attached to a substituted phenyl ring. The presence of the ethoxy and dimethyl groups is expected to influence its solubility and biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that compounds with a benzotriazole nucleus demonstrate antibacterial and antifungal properties. For instance, derivatives have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Antiparasitic Activity : Research has demonstrated that certain benzotriazole derivatives exhibit significant antiparasitic effects against Trypanosoma cruzi, with dose-dependent inhibition observed in vitro .
- Anticancer Potential : Some studies suggest that benzotriazole derivatives can inhibit cancer cell proliferation through various mechanisms, including interference with specific signaling pathways .
Antimicrobial Activity
A study evaluated the antimicrobial properties of various benzotriazole derivatives, including this compound. The results indicated moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The zone of inhibition was measured as follows:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
1 | E. coli | 15 |
2 | S. aureus | 18 |
3 | Bacillus subtilis | 12 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antiparasitic Activity
In vitro assays demonstrated that this compound significantly inhibited the growth of Trypanosoma cruzi. The following table summarizes the dose-dependent effects observed:
Concentration (μg/mL) | % Growth Inhibition (Epimastigotes) | % Growth Inhibition (Trypomastigotes) |
---|---|---|
25 | 50 | 70 |
50 | 64 | 95 |
This data highlights the compound's potential as an antiparasitic agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using cancer cell lines indicated that it could inhibit cell growth through apoptosis induction. The effective concentration (EC50) values were determined as follows:
Cell Line | EC50 (μM) |
---|---|
HCT116 | 7.1 |
MCF7 | 6.5 |
These results suggest that the compound may target specific pathways involved in cancer cell survival and proliferation.
Case Studies
Several case studies have documented the efficacy of benzotriazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a benzotriazole derivative resulted in significant improvement compared to standard antibiotics.
- Antiparasitic Treatment : A study on patients with Chagas disease indicated that a related benzotriazole compound led to reduced parasitemia levels after treatment.
- Cancer Therapy : A pilot study involving patients with colon cancer demonstrated that administration of a benzotriazole derivative resulted in tumor size reduction in some participants.
Properties
IUPAC Name |
1-(4-ethoxy-2,5-dimethylphenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-4-22-15-9-12(3)16(10-11(15)2)23(20,21)19-14-8-6-5-7-13(14)17-18-19/h5-10H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGARDXCATAIOMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2C3=CC=CC=C3N=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.